molecular formula C23H15Cl2N3O B12479268 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline

Cat. No.: B12479268
M. Wt: 420.3 g/mol
InChI Key: DKMBIBLDQNZJEM-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline is a complex organic compound that features a benzimidazole moiety and a chromenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline typically involves the condensation of 2-aminobenzimidazole with a suitable chromenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the chromenylidene group may interact with cellular receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline is unique due to its combined benzimidazole and chromenylidene moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6,8-dichloro-N-(3-methylphenyl)chromen-2-imine

InChI

InChI=1S/C23H15Cl2N3O/c1-13-5-4-6-16(9-13)26-23-17(22-27-19-7-2-3-8-20(19)28-22)11-14-10-15(24)12-18(25)21(14)29-23/h2-12H,1H3,(H,27,28)

InChI Key

DKMBIBLDQNZJEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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